molecular formula C9H6F4O3 B1304124 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid CAS No. 886497-98-9

2-Fluoro-5-(trifluoromethoxy)phenylacetic acid

Cat. No.: B1304124
CAS No.: 886497-98-9
M. Wt: 238.14 g/mol
InChI Key: PYCWSPHSXHTRQT-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethoxy)phenylacetic acid is an organic compound with the molecular formula C9H6F4O3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluoro group at the second position and a trifluoromethoxy group at the fifth position

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , suggesting that these could be potential targets.

Mode of Action

It’s worth noting that the compound might interact with its targets through the suzuki–miyaura cross-coupling reaction . This reaction involves the palladium-catalyzed carbon–carbon bond formation, where oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .

Biochemical Pathways

Given its potential use in the synthesis of antithrombotics and lipoxygenase inhibitors , it might be involved in the regulation of blood coagulation and inflammation pathways.

Pharmacokinetics

The compound’s molecular weight (23814) and physical form (solid-powder) suggest that it might have good bioavailability .

Result of Action

Based on its potential use in the synthesis of antithrombotics and lipoxygenase inhibitors , it might have effects on blood coagulation and inflammation at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid. For instance, the compound is heat sensitive , suggesting that high temperatures might affect its stability. Moreover, dust formation should be avoided , indicating that the compound’s action and efficacy might be influenced by the presence of particulate matter in the environment.

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-(trifluoromethoxy)phenylacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound also influences gene expression by interacting with transcription factors and other DNA-binding proteins. The changes in gene expression can lead to alterations in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but may degrade under extreme conditions such as high temperature or pH . Long-term exposure to this compound can lead to sustained changes in cellular processes and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects, such as organ toxicity or metabolic disturbances, may occur at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of various metabolites. These interactions can lead to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound. For example, it may be actively transported into cells via membrane transporters or bind to intracellular proteins that facilitate its distribution .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

The synthesis of 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of the fluoro group at the second position of the phenyl ring.

    Methoxylation: Introduction of the trifluoromethoxy group at the fifth position of the phenyl ring.

    Acetylation: Introduction of the acetic acid moiety to the substituted phenyl ring.

Reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired substitutions occur efficiently. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

2-Fluoro-5-(trifluoromethoxy)phenylacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The fluoro and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-5-(trifluoromethoxy)phenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid include:

  • 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid
  • 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid
  • 2-Fluoro-6-(trifluoromethoxy)phenylacetic acid

These compounds share similar structural features but differ in the position of the trifluoromethoxy group on the phenyl ring. The unique positioning of the substituents in this compound can result in distinct chemical and biological properties, making it a compound of particular interest in research.

Properties

IUPAC Name

2-[2-fluoro-5-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c10-7-2-1-6(16-9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCWSPHSXHTRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201245243
Record name 2-Fluoro-5-(trifluoromethoxy)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201245243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-98-9
Record name 2-Fluoro-5-(trifluoromethoxy)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886497-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-(trifluoromethoxy)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201245243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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